N,N'-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the bis-amide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an ethane-1,2-diyl backbone with N-methyl-4-phenoxybutanamide groups attached, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) typically involves a multi-step process. One common method includes the reaction of ethane-1,2-diamine with N-methyl-4-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) can be scaled up using similar synthetic routes. Large-scale reactors and automated systems ensure precise control over reaction conditions, such as temperature, pressure, and mixing rates. Continuous flow reactors may also be employed to enhance efficiency and yield. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit the activity of proteases, leading to the disruption of protein degradation pathways. Additionally, the compound’s phenoxy groups can interact with cellular membranes, altering their permeability and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-phenoxybutanamide) stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both N-methyl and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61797-40-8 |
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Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(4-phenoxybutanoyl)amino]ethyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C24H32N2O4/c1-25(23(27)15-9-19-29-21-11-5-3-6-12-21)17-18-26(2)24(28)16-10-20-30-22-13-7-4-8-14-22/h3-8,11-14H,9-10,15-20H2,1-2H3 |
InChI Key |
BAUJLZAXTCRHNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCOC1=CC=CC=C1)C(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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